molecular formula C26H16N2O6 B2680005 1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) CAS No. 82577-60-4

1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)

Cat. No.: B2680005
CAS No.: 82577-60-4
M. Wt: 452.422
InChI Key: NONXVXJKFUTKIT-UHFFFAOYSA-N
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Description

This compound (CAS: 82577-60-4) is a bis-maleimide derivative featuring a central 1,4-phenylene core with two oxygen bridges, each connecting to a 4,1-phenylene group terminated by maleimide moieties. Its rigid aromatic ether backbone contributes to high thermal stability and reactivity, making it suitable for applications in polymer crosslinking and dielectric materials .

Properties

IUPAC Name

1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-13-14-24(30)27(23)17-1-5-19(6-2-17)33-21-9-11-22(12-10-21)34-20-7-3-18(4-8-20)28-25(31)15-16-26(28)32/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONXVXJKFUTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4,1-phenylene) with maleic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (CH3OH) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

  • Safety : Bis-maleimides generally require careful handling due to toxicity; methylene-linked derivatives (CAS 13676-54-5) are particularly hazardous .
  • Research Gaps : Exact molecular data (e.g., crystallinity, Tg) for the target compound remain unspecified in available literature, warranting further characterization.

Biological Activity

1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), also known as a derivative of pyrrole, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyrrole derivatives that are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular structure of 1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can be represented as follows:

C22H18O4\text{C}_{22}\text{H}_{18}\text{O}_{4}

This compound features two phenylene groups linked by ether bonds and two pyrrole-2,5-dione units. The presence of these functional groups is crucial for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. In particular, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated the ability to inhibit the growth of colon cancer cells (HCT-116 and SW-620) with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×108M1.6\times 10^{-8}M . This suggests that similar derivatives may possess comparable anticancer properties.

The mechanism through which these compounds exert their effects often involves interaction with key cellular pathways. For example, some pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions can lead to the inhibition of tumor growth by blocking signaling pathways essential for cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrrole derivatives have also been investigated for their anti-inflammatory effects. Studies have indicated that certain compounds within this class can reduce inflammation markers in vitro and in vivo . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Case Studies

A series of case studies have highlighted the efficacy of pyrrole derivatives in treating various conditions:

  • Colon Cancer Model : In a study involving chemically induced colon cancer in rats, a specific derivative demonstrated significant inhibition of tumor growth .
  • Cell Viability Studies : Compounds were tested on peripheral blood mononuclear cells (PBMCs), showing low toxicity at therapeutic doses but slight toxicity at higher concentrations .

Data Summary

Biological Activity Effect Reference
AnticancerInhibition of colon cancer cell lines (GI50: 1.0×1081.0\times 10^{-8} to 1.6×108M1.6\times 10^{-8}M)
Anti-inflammatoryReduction in inflammation markers
ToxicityLow at therapeutic doses; slight toxicity at high doses

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